2-(Benzo[d]isoxazol-3-ylmethylsulfonamido)benzamide
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Overview
Description
2-(Benzo[d]isoxazol-3-ylmethylsulfonamido)benzamide is a compound that belongs to the class of benzo[d]isoxazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzo[d]isoxazole ring, which is a five-membered heterocyclic ring containing both nitrogen and oxygen atoms.
Mechanism of Action
Target of Action
The primary target of 2-(Benzo[d]isoxazol-3-ylmethylsulfonamido)benzamide, also known as Zonisamide , is the voltage-gated sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, thus regulating neuronal excitability .
Mode of Action
Zonisamide acts by blocking the repetitive firing of voltage-gated sodium channels , leading to a reduction of T-type calcium channel currents . Additionally, it may bind allosterically to GABA receptors . This action inhibits the uptake of the inhibitory neurotransmitter GABA while enhancing the uptake of the excitatory neurotransmitter glutamate .
Biochemical Pathways
The action of Zonisamide affects the neuronal signaling pathways . By blocking sodium channels and altering the function of GABA and glutamate receptors, it disrupts the normal balance of neuronal excitation and inhibition . This disruption can reduce the occurrence of abnormal electrical activity in the brain, which is often associated with seizures .
Pharmacokinetics
As a sulfonamide anticonvulsant, it is likely to be well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of Zonisamide’s action result in the suppression of synaptically-driven electrical activity . This suppression can help control the frequency and severity of seizures in individuals with epilepsy .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors to form the benzo[d]isoxazole ring, followed by sulfonation and amidation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d]isoxazol-3-ylmethylsulfonamido)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzo[d]isoxazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzo[d]isoxazole ring .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as a biochemical probe to study cellular processes.
Medicine: The compound has shown promise as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases
Industry: It is used in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzo[d]isoxazole derivatives such as:
- 2-(Benzo[d]isoxazol-3-ylmethyl)-1H-benzimidazole
- 2-(Benzo[d]isoxazol-3-ylmethyl)-1H-benzotriazole .
Uniqueness
What sets 2-(Benzo[d]isoxazol-3-ylmethylsulfonamido)benzamide apart from these similar compounds is its unique combination of functional groups, which confer specific biological activities and therapeutic potential. Its sulfonamide and benzamide groups play crucial roles in its interaction with molecular targets, making it a valuable compound for scientific research and drug development .
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-ylmethylsulfonylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c16-15(19)11-6-1-3-7-12(11)18-23(20,21)9-13-10-5-2-4-8-14(10)22-17-13/h1-8,18H,9H2,(H2,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFVEKSCPXFLGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)NC3=CC=CC=C3C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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